molecular formula C₃₂H₄₄N₂O₆ B1145383 N-Carboxybenzyl Valbenazine CAS No. 1025504-76-0

N-Carboxybenzyl Valbenazine

Cat. No.: B1145383
CAS No.: 1025504-76-0
M. Wt: 552.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary, repetitive body movements. This compound is a modified form of Valbenazine, designed to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting from the basic structure of Valbenazine. The process typically includes:

    Protection of Functional Groups: Protecting groups are added to sensitive functional groups to prevent unwanted reactions.

    Formation of the Core Structure: The core structure of Valbenazine is synthesized through a series of reactions, including condensation and cyclization.

    Introduction of the Carboxybenzyl Group: The carboxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the carboxybenzyl moiety.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:

    Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Quality Control: Rigorous testing ensures the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its efficacy.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halides and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered pharmacological profiles.

    Reduction: Reduced forms with potentially different therapeutic effects.

    Substitution: Substituted derivatives with modified activity and selectivity.

Scientific Research Applications

N-Carboxybenzyl Valbenazine has several scientific research applications, including:

    Chemistry: Used as a model compound to study VMAT2 inhibition and related mechanisms.

    Biology: Investigated for its effects on neurotransmitter release and synaptic function.

    Medicine: Explored as a potential treatment for neurological disorders beyond tardive dyskinesia, such as Huntington’s disease.

    Industry: Utilized in the development of new pharmaceuticals targeting VMAT2 and related pathways.

Mechanism of Action

N-Carboxybenzyl Valbenazine exerts its effects by inhibiting VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, particularly dopamine, from presynaptic neurons. This reduction in dopamine release is thought to alleviate the symptoms of tardive dyskinesia and other movement disorders.

Comparison with Similar Compounds

Similar Compounds

    Valbenazine: The parent compound, used to treat tardive dyskinesia.

    Tetrabenazine: Another VMAT2 inhibitor used for similar indications.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness of N-Carboxybenzyl Valbenazine

This compound is unique due to its modified structure, which may enhance its pharmacological properties compared to its parent compound, Valbenazine

Properties

CAS No.

1025504-76-0

Molecular Formula

C₃₂H₄₄N₂O₆

Molecular Weight

552.7

Synonyms

N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.